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Compound of Interest

Compound Name: 1,4-Dimethylimidazole

Cat. No.: B1345669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dimethylimidazole, a
heterocyclic organic compound of interest in various scientific domains, including medicinal
chemistry and materials science. This document details its chemical identity, physicochemical
properties, synthesis, and potential applications, with a focus on its relevance to drug discovery
and development.

Chemical Identity and Synonyms

1,4-Dimethylimidazole is a substituted imidazole with two methyl groups at positions 1 and 4
of the imidazole ring.

CAS Number: 6338-45-0[1]
Common Synonyms:

e 1,4-Dimethyl-1H-imidazole[1]
« NSC 40745[1]

e 1H-Imidazole, 1,4-dimethyl-[1]

Physicochemical and Spectroscopic Data
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A summary of the key physicochemical and spectroscopic properties of 1,4-dimethylimidazole
is presented in the tables below for easy reference and comparison.

Property Value Reference
Molecular Formula CsHsNz2 [1]
Molecular Weight 96.13 g/mol

Appearance Colorless to yellow liquid

Boiling Point 198-200 °C

IUPAC Name 1,4-dimethyl-1H-imidazole [1]
Spectroscopic Data Key Features

Peaks corresponding to the two methyl groups

1H NMR o _

and the two protons on the imidazole ring.

Signals for the two distinct methyl carbons and
13C NMR o .

the three carbons of the imidazole ring.

The molecular ion peak (M+) is expected at m/z
Mass Spectrometry (MS) 96, with fragmentation patterns characteristic of

the dimethylimidazole structure.

Characteristic absorption bands for C-H, C=N,
Infrared (IR) and C-N stretching and bending vibrations of the

imidazole ring and methyl groups.

Synthesis and Purification

The synthesis of 1,4-dimethylimidazole can be achieved through the methylation of 4-
methylimidazole. While specific literature on the direct, high-yield synthesis of the 1,4-isomer is
not abundant, a general laboratory-scale protocol can be adapted from standard N-alkylation
procedures for imidazoles.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1345669?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dimethylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dimethylimidazole
https://www.benchchem.com/product/b1345669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Experimental Protocol for N-Methylation of 4-
Methylimidazole

This protocol outlines a general procedure for the synthesis of 1,4-dimethylimidazole.
Optimization of reaction conditions may be necessary to maximize the yield of the desired
isomer.

Materials:

4-Methylimidazole

A suitable base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))

A methylating agent (e.g., methyl iodide (CHsl) or dimethyl sulfate ((CHz)2S0a4))

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
Equipment:

¢ Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:
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o Deprotonation: To a stirred suspension of a slight molar excess of the base (e.g., 1.1
equivalents of NaH) in an anhydrous solvent within a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon), add a solution of 4-methylimidazole (1.0 equivalent) in
the same solvent dropwise at 0 °C.

» Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the
evolution of hydrogen gas ceases (in the case of NaH).

o Methylation: Cool the resulting imidazolide salt solution back to 0 °C and add the methylating
agent (1.0-1.2 equivalents) dropwise.

» Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for
several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, carefully quench the reaction with water.
o Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
o Combine the organic extracts and wash with brine.

» Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain a mixture of 1,4- and 1,5-dimethylimidazole isomers,
unreacted starting material, and byproducts, can be purified by fractional distillation under
reduced pressure or by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes).

Role in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs.[2] Substituted imidazoles, including dimethylated isomers, are explored for a
variety of therapeutic applications due to their ability to engage in hydrogen bonding and
coordinate with metal ions in biological systems.[3][4]
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Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For
instance, imidazole itself has been shown to inhibit the growth of colon cancer cells by inducing
apoptosis.[5] This activity is mediated through the activation of caspases and modulation of the
Bcl-2 family of proteins.[5] While direct studies on 1,4-dimethylimidazole are limited, its
structural similarity suggests it may exhibit similar biological activities.

Furthermore, certain imidazole-containing compounds have been identified as inhibitors of key
signaling pathways implicated in cancer, such as the ERK5 pathway.[6] Inhibition of ERK5
kinase activity by novel 1,4-dialkoxynaphthalene-imidazolium salt derivatives has been shown
to induce apoptosis and cell cycle arrest in cancer cells.[6]

The following diagram illustrates the proposed signaling pathway through which imidazole
induces apoptosis in colon cancer cells, which serves as a model for the potential mechanism
of action for its derivatives.
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Caption: Proposed apoptotic pathway induced by imidazole in cancer cells.

Antimicrobial Activity
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Imidazole derivatives are well-known for their antimicrobial properties.[2] The mechanism of
action often involves the inhibition of ergosterol synthesis in fungi or interference with essential
enzymatic processes in bacteria. Screening 1,4-dimethylimidazole for antimicrobial activity
would be a logical step in exploring its therapeutic potential.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of 1,4-
dimethylimidazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:

e Cancer cell lines (e.g., HCT-116, a human colon cancer cell line)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

e 1,4-Dimethylimidazole stock solution (dissolved in a suitable solvent like DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

o 96-well plates

Microplate reader
Procedure:

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of 1,4-dimethylimidazole (and a
vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
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o MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4
hours to allow for the formation of formazan crystals.

» Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against
various microorganisms.

Materials:

o Bacterial or fungal strains

o Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
» 1,4-Dimethylimidazole stock solution

o 96-well microtiter plates

» Inoculum of the microorganism standardized to a specific concentration

» Positive and negative controls

Procedure:

o Serial Dilution: Prepare two-fold serial dilutions of 1,4-dimethylimidazole in the broth
medium in the wells of a 96-well plate.

¢ Inoculation: Add a standardized inoculum of the test microorganism to each well.
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 Incubation: Incubate the plates at an appropriate temperature and duration for the specific
microorganism.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the initial stages of drug discovery
involving a novel compound like 1,4-dimethylimidazole.
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Caption: A generalized workflow for the initial stages of drug discovery.
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Conclusion

1,4-Dimethylimidazole is a readily accessible heterocyclic compound with potential
applications in drug discovery and development. Its structural similarity to biologically active
imidazole-containing molecules suggests that it may possess interesting therapeutic properties,
particularly in the areas of anticancer and antimicrobial research. The experimental protocols
and workflows provided in this guide offer a framework for the synthesis, purification, and
biological evaluation of 1,4-dimethylimidazole, paving the way for further investigation into its
potential as a lead compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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